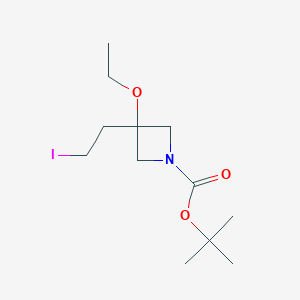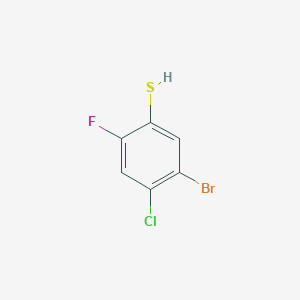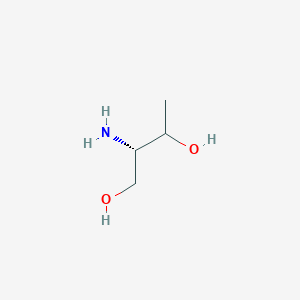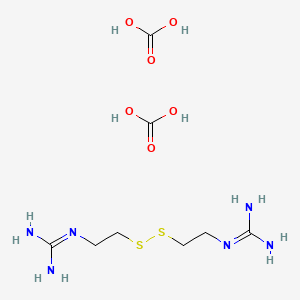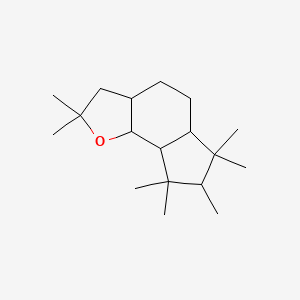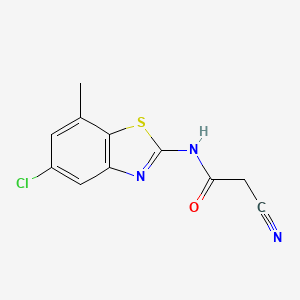
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-7-methyl-1,3-benzothiazole with cyanoacetic acid or its derivatives under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen, affecting the compound’s structure.
Substitution: This reaction could involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.
Applications De Recherche Scientifique
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide may have various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzothiazole derivatives with different substituents. Examples could be:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide’s uniqueness lies in its specific substituents, which can confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Propriétés
Formule moléculaire |
C11H8ClN3OS |
|---|---|
Poids moléculaire |
265.72 g/mol |
Nom IUPAC |
N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C11H8ClN3OS/c1-6-4-7(12)5-8-10(6)17-11(14-8)15-9(16)2-3-13/h4-5H,2H2,1H3,(H,14,15,16) |
Clé InChI |
JCQSDRADTBLQEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1SC(=N2)NC(=O)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
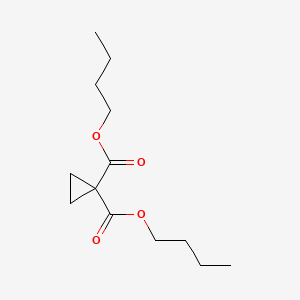
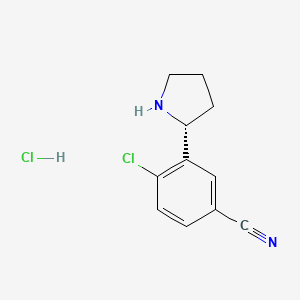
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
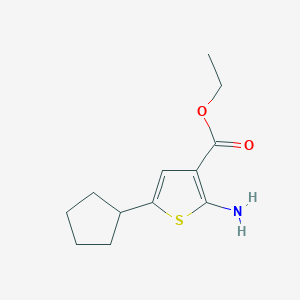
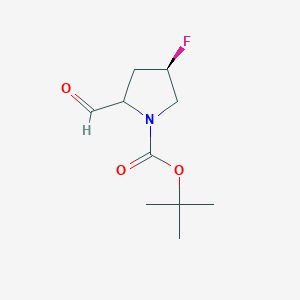
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
